2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 1394319-73-3
VCID: VC2862972
InChI: InChI=1S/C14H9ClF5NS/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H
SMILES: C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Cl
Molecular Formula: C14H9ClF5NS
Molecular Weight: 353.7 g/mol

2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole

CAS No.: 1394319-73-3

Cat. No.: VC2862972

Molecular Formula: C14H9ClF5NS

Molecular Weight: 353.7 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole - 1394319-73-3

Specification

CAS No. 1394319-73-3
Molecular Formula C14H9ClF5NS
Molecular Weight 353.7 g/mol
IUPAC Name [2-(4-chlorophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane
Standard InChI InChI=1S/C14H9ClF5NS/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H
Standard InChI Key LWQBJUGFXPLWCZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Cl
Canonical SMILES C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Cl

Introduction

Chemical Identity and Structural Properties

2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole is a synthetic organic compound belonging to the class of indole derivatives. The compound is characterized by its heterocyclic indole core structure with two key substituents: a 4-chlorophenyl group at position 2 and a pentafluorosulfanyl (SF5) group at position 6. This unique combination of functional groups contributes to its specific physicochemical properties and potential biological activities.

Chemical Identification Data

The compound is precisely identified through various chemical identifiers as detailed in the following table:

ParameterValue
CAS Registry Number1394319-73-3
IUPAC Name[2-(4-chlorophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane
Molecular FormulaC14H9ClF5NS
Molecular Weight353.7 g/mol
Standard InChIInChI=1S/C14H9ClF5NS/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H
Standard InChIKeyLWQBJUGFXPLWCZ-UHFFFAOYSA-N
SMILES NotationC1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Cl

Table 1: Chemical Identification Parameters for 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole

Physicochemical Properties

The compound exhibits specific physicochemical properties that influence its behavior in biological systems and chemical reactions. These properties are summarized in the following table:

PropertyValue
XLogP3-AA7.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count1
Exact Mass353.0064390 g/mol
Monoisotopic Mass353.0064390 g/mol
Topological Polar Surface Area16.8 Ų
Heavy Atom Count22
Formal Charge0
Complexity433

Table 2: Physicochemical Properties of 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole

The relatively high XLogP3-AA value of 7.6 indicates significant lipophilicity, suggesting good membrane permeability but potential challenges with aqueous solubility. The compound possesses one hydrogen bond donor (the indole N-H) and five hydrogen bond acceptors, which contribute to its potential interactions with biological targets. The low rotatable bond count (1) suggests a relatively rigid structure, which may influence its binding specificity with biological targets .

Structural Significance and Features

The Indole Core

The indole scaffold represents a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. This nitrogen-containing heterocycle serves as an excellent platform for developing compounds with diverse biological activities. In the case of 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole, the indole core provides the structural foundation upon which the functional groups are positioned.

Significance of the Pentafluorosulfanyl Group

The pentafluorosulfanyl (SF5) group at position 6 is particularly noteworthy. This functional group has gained significant attention in medicinal chemistry due to its unique properties:

  • High electronegativity and strong electron-withdrawing effects

  • Exceptional metabolic stability

  • Lipophilic character that can enhance membrane permeability

  • Unique steric properties that can influence binding interactions with biological targets

The SF5 group is often considered a "super-trifluoromethyl" group, offering similar but often enhanced properties compared to the widely used CF3 group in drug design.

Role of the 4-Chlorophenyl Substituent

Research Context and Findings

Indoles in Medicinal Chemistry

Indole derivatives, including 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole, are considered privileged scaffolds in medicinal chemistry due to their diverse biological activities. The presence of both the chlorine atom and the pentafluorosulfanyl group in this structure imparts unique reactivity and potential therapeutic properties, distinguishing it from other indole derivatives.

Spectroscopic Characterization

The comprehensive characterization of 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole and related compounds typically involves multiple spectroscopic techniques:

  • Infrared (IR) spectroscopy: To identify functional groups, particularly the N-H stretching of the indole core

  • Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation and purity assessment

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern

  • X-ray crystallography: For definitive three-dimensional structural elucidation when single crystals are available

Future Research Directions

Structure-Activity Relationship Studies

Future research on 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole may focus on structure-activity relationship (SAR) studies to determine which structural features are essential for specific biological activities. This could involve the synthesis of analogues with modifications to:

  • The position of the chlorine atom on the phenyl ring

  • Replacement of the chlorophenyl group with other substituted phenyl groups

  • Modification of the position of the pentafluorosulfanyl group on the indole ring

  • Introduction of additional substituents to enhance potency or selectivity

Computational Studies

Molecular docking studies and computational modeling could provide valuable insights into the binding modes of 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole with potential biological targets. The computational approach described in search result , involving hydropathic scoring, could be particularly useful for predicting the binding affinities of this compound and its derivatives .

Expanded Biological Evaluation

Comprehensive biological testing of 2-(4-Chlorophenyl)-6-pentafluorosulfanyl-1H-indole across multiple assay systems would help to fully characterize its pharmacological profile. This may include:

  • In vitro enzyme inhibition assays

  • Receptor binding studies

  • Cell-based assays for antiproliferative, anti-inflammatory, or other activities

  • In vivo studies in appropriate disease models, pending promising in vitro results

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